molecular formula C8H7NO4 B3056302 1-(3-Hydroxy-5-nitrophenyl)ethanone CAS No. 70284-07-0

1-(3-Hydroxy-5-nitrophenyl)ethanone

Cat. No.: B3056302
CAS No.: 70284-07-0
M. Wt: 181.15 g/mol
InChI Key: PHAJXVNQZLFROX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Hydroxy-5-nitrophenyl)ethanone is a nitro-substituted hydroxyacetophenone derivative with the molecular formula C₈H₇NO₄ and a molecular weight of 181.14 g/mol. It features a hydroxyl group at the 3-position and a nitro group at the 5-position on the phenyl ring, attached to an acetyl group.

Properties

CAS No.

70284-07-0

Molecular Formula

C8H7NO4

Molecular Weight

181.15 g/mol

IUPAC Name

1-(3-hydroxy-5-nitrophenyl)ethanone

InChI

InChI=1S/C8H7NO4/c1-5(10)6-2-7(9(12)13)4-8(11)3-6/h2-4,11H,1H3

InChI Key

PHAJXVNQZLFROX-UHFFFAOYSA-N

SMILES

CC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]

Canonical SMILES

CC(=O)C1=CC(=CC(=C1)O)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The biological, physical, and chemical properties of hydroxyacetophenones are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of 1-(3-Hydroxy-5-nitrophenyl)ethanone with its analogs:

Table 1: Structural and Physicochemical Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Positions Key Properties/Applications
This compound Not Provided C₈H₇NO₄ 181.14 3-OH, 5-NO₂ Precursor for dyes, pharmaceuticals
1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone 1936090-24-2 C₈H₆FNO₄ 199.14 3-F, 4-OH, 5-NO₂ Enhanced lipophilicity; potential fluorinated drug intermediate
1-(2-Chloro-5-nitrophenyl)ethanone 23082-50-0 C₈H₆ClNO₃ 205.59 2-Cl, 5-NO₂ Agrochemical intermediate; higher thermal stability
1-(2-Hydroxy-3-methyl-5-nitrophenyl)ethanone 65348-98-3 C₉H₉NO₄ 195.17 2-OH, 3-CH₃, 5-NO₂ Methyl group increases steric hindrance; antifungal applications
1-(5-Ethyl-2-hydroxy-3-nitrophenyl)ethanone 71002-71-6 C₁₀H₁₁NO₄ 209.20 2-OH, 3-NO₂, 5-C₂H₅ Ethyl group enhances solubility in nonpolar solvents
Key Observations :

Electron-Withdrawing Groups: The nitro group at the 5-position in the parent compound increases electrophilicity, facilitating nucleophilic aromatic substitution reactions. Fluorine substitution (as in 1-(3-Fluoro-4-hydroxy-5-nitrophenyl)ethanone) introduces both electronegativity and lipophilicity, which can improve blood-brain barrier penetration in drug candidates .

Biological Activity: Chlorinated analogs like 1-(2-Chloro-5-nitrophenyl)ethanone are prioritized in agrochemicals due to their pesticidal activity . Hydroxyacetophenones with nitro groups exhibit antifungal properties, as seen in metal complexes derived from similar structures .

Thermal and Spectroscopic Behavior

  • Thermal Stability: Chlorinated derivatives (e.g., 1-(2-Chloro-5-nitrophenyl)ethanone) demonstrate higher thermal stability compared to hydroxylated analogs due to reduced hydrogen-bonding interactions .
  • Isomerization Dynamics: Studies on 2-(3,5-dinitrophenyl)-1-(piperidin-1-yl)ethanone revealed that substituent proximity to the carbonyl group influences isomerization rates. At 20°C, distinct NMR signals for hydrogen atoms near the carbonyl group merge at higher temperatures due to rapid interconversion .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.